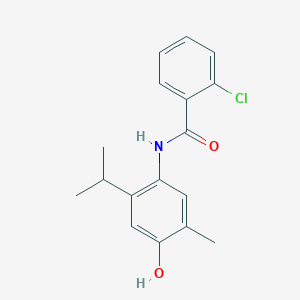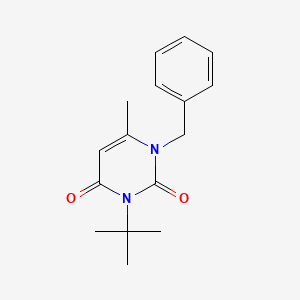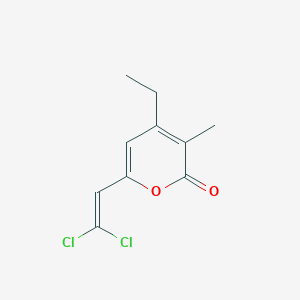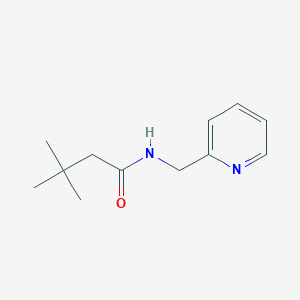![molecular formula C14H15N3O3S B5577773 benzyl {2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}carbamate](/img/structure/B5577773.png)
benzyl {2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl carbamates and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. These compounds often serve as key intermediates in the synthesis of various pharmaceuticals and biologically active molecules. The specific compound, benzyl {2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}carbamate, shares structural similarities with compounds explored for potential antitumor, antifilarial, and antimicrobial activities due to the presence of the thiazole ring, a common motif in drug design (Küçükbay & Buğday, 2014).
Synthesis Analysis
The synthesis of benzyl carbamate derivatives typically involves the reaction of amino acids or their derivatives with isocyanates or chloroformates in the presence of suitable catalysts. For instance, a related compound was synthesized through reactions involving aminoacyl intermediates, showcasing the versatility of benzyl carbamates in constructing complex molecules (Küçükbay & Buğday, 2014).
Molecular Structure Analysis
The molecular structure of benzyl carbamates can be elucidated using spectroscopic methods such as NMR, IR, and X-ray diffraction. These techniques allow for the determination of the configuration, conformation, and overall molecular architecture, essential for understanding the compound's chemical behavior and biological activity (Kant et al., 2017).
Chemical Reactions and Properties
Benzyl carbamates undergo various chemical reactions, including hydrolysis, aminolysis, and rearrangements, which are critical for their transformation into biologically active compounds. The reactivity of the carbamate group, coupled with the substituents on the thiazole ring, dictates the compound's chemical properties and its potential as a pharmacophore.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the compound's molecular geometry and the presence of functional groups. These properties are crucial for the compound's application in drug formulation and delivery (Kant et al., 2017).
Scientific Research Applications
Antitumor and Antifilarial Activities
Compounds related to benzyl {2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}carbamate have been studied for their antitumor and antifilarial properties. For instance, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate showed significant activity against leukemia L1210 cell proliferation and demonstrated in vivo antifilarial activity against adult worms of Acanthocheilonema viteae (Kumar et al., 1993). This suggests that structurally related compounds might also exhibit potent biological activities.
Synthesis Methods
The mechanochemical synthesis of carbamates, including N-methyl-O-benzyl carbamate, has been described as an eco-friendly approach, highlighting the potential for sustainable methods in the synthesis of related carbamate compounds (Lanzillotto et al., 2015). Such methodologies may be applicable in the production or modification of benzyl {2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}carbamate for various applications.
Drug Discovery Building Blocks
Benzo[d]thiazole and its derivatives have been highlighted as important building blocks in drug discovery due to their bioactivities (Durcik et al., 2020). The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives demonstrates the versatility of thiazole compounds in designing new pharmaceuticals, potentially including benzyl {2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}carbamate derivatives.
Antimicrobial Activity
Novel analogs incorporating benzothiazole and thiazole rings have shown promising antibacterial and antifungal activities, suggesting that benzyl {2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}carbamate could also possess similar bioactive properties (Palkar et al., 2017).
Corrosion Inhibition
Benzothiazole derivatives have been investigated as corrosion inhibitors for carbon steel in acidic environments, showcasing the potential application of related compounds in material science to protect metals against corrosion (Hu et al., 2016).
Future Directions
The future directions for research on “benzyl {2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}carbamate” and similar compounds could include further exploration of their synthesis, characterization, and biological activity. This could involve the development of more efficient synthetic routes, detailed structure-activity relationship studies, and comprehensive biological testing .
properties
IUPAC Name |
benzyl N-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-10-9-21-13(16-10)17-12(18)7-15-14(19)20-8-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,15,19)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXZCVALPBFDBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CNC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(4-chloro-1-methyl-1H-indol-2-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5577718.png)
![4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5577723.png)
![N-[4-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5577727.png)

![2-(1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5577743.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethoxybenzamide](/img/structure/B5577751.png)
![2-[(3-pyridinylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5577755.png)
![4-benzyl-5-butyl-2-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5577757.png)




![2-[3-(1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5577803.png)
![5-{[(5-phenyl-2-furyl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5577808.png)